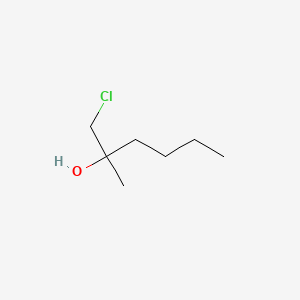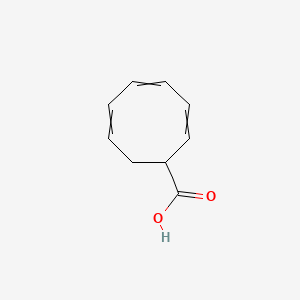
2,4,6-Cyclooctatriene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Cyclooctatriene-1-carboxylic acid is an organic compound characterized by a cyclooctatriene ring with a carboxylic acid functional group attached at the first position. This compound is notable for its unique structure, which combines the properties of both cyclic alkenes and carboxylic acids. It is of interest in various fields of chemistry due to its potential reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Cyclooctatriene-1-carboxylic acid typically involves the cyclization of linear precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclooctatriene ring. Subsequent functionalization introduces the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum can be used to facilitate the cyclization and functionalization steps. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 2,4,6-Cyclooctatriene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or anhydrides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the double bonds of the cyclooctatriene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: Esters, anhydrides, or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
2,4,6-Cyclooctatriene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of polymers and other materials due to its reactive carboxylic acid group.
作用机制
The mechanism by which 2,4,6-Cyclooctatriene-1-carboxylic acid exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The carboxylic acid group can form hydrogen bonds or ionic interactions, while the cyclooctatriene ring can participate in π-π interactions or serve as a hydrophobic moiety.
相似化合物的比较
Cyclooctatetraene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Cyclohexene-1-carboxylic acid: Smaller ring size, different reactivity and stability.
Benzoic acid: Aromatic ring with a carboxylic acid group, different electronic properties.
Uniqueness: 2,4,6-Cyclooctatriene-1-carboxylic acid is unique due to its combination of a non-aromatic cyclic structure with a carboxylic acid functional group. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to potential medical applications. Its unique structure and reactivity make it a compound of considerable interest for further research and development.
属性
CAS 编号 |
100162-11-6 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC 名称 |
cycloocta-2,4,6-triene-1-carboxylic acid |
InChI |
InChI=1S/C9H10O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-6,8H,7H2,(H,10,11) |
InChI 键 |
BOHBUILIWXCLNW-UHFFFAOYSA-N |
SMILES |
C1C=CC=CC=CC1C(=O)O |
规范 SMILES |
C1C=CC=CC=CC1C(=O)O |
同义词 |
2,4,6-Cyclooctatriene-1-carboxylicacid(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


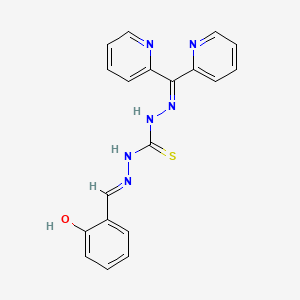
![Naphtho[2,1-d]thiazole-2-carboxaldehyde](/img/structure/B566494.png)


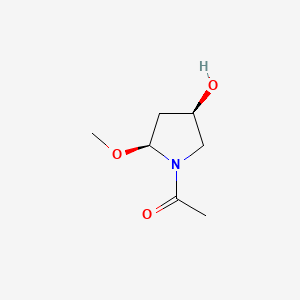



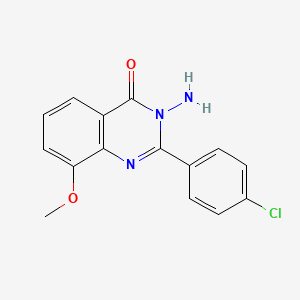

![benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate;formic acid](/img/structure/B566510.png)
![Butoxy-[[(4-chlorophenyl)methylamino]-(2-hydroxyphenyl)methyl]phosphinic acid](/img/structure/B566511.png)
